2-(3,4-dimethoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a 3,4-dimethoxyphenyl group, a pyridin-2-ylsulfanyl group, and a piperidin-1-yl group . These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the pyridin-2-ylsulfanyl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethoxyphenyl and pyridinyl groups could potentially affect its polarity, solubility, and reactivity .科学研究应用
Bromodomain Inhibition
DW34 interacts with the bromodomain-containing protein BRD4 . Specifically, it binds to the first bromodomain (D1) of BRD4. This interaction inhibits the recognition of acetylated lysines within histones and transcription factors. The protein-protein interactions between BET bromodomains, acetylated histones, and transcription factors are therapeutic targets for BET-related diseases, including inflammatory conditions and cancer .
Epigenetic Regulation
As a bromodomain inhibitor, DW34 affects epigenetic processes. By disrupting the binding of BRD4 to acetylated lysines, it modulates gene expression patterns. Researchers have explored its potential in regulating specific genes associated with cancer progression and immune response .
Anti-Inflammatory Activity
DW34’s ability to suppress the expression of pro-inflammatory cytokines, such as IL-8, makes it a promising candidate for anti-inflammatory therapies. In cell-based studies, it demonstrated efficacy in downregulating IL-8 levels, suggesting its potential in managing inflammatory diseases .
Cancer Treatment
The inhibition of BRD4 by DW34 has implications for cancer therapy. By targeting BRD4 D1, DW34 disrupts oncogenic pathways. It effectively suppresses c-Myc expression in multiple myeloma cells (MM.1S), highlighting its role in cancer treatment .
Microsomal Stability Enhancement
Researchers have optimized DW34 derivatives to improve microsomal stability. These modifications enhance its pharmacokinetic properties, making it more suitable for drug development .
Structure-Activity Relationship (SAR) Studies
Scientists have conducted extensive SAR studies on triazole-based inhibitors like DW34. By targeting specific residues (e.g., Asp144 and Met149) on BRD4 D1, they’ve improved affinity, selectivity, and stability. Lead inhibitors, including DW34, exhibit promising K_d values and cellular activity .
未来方向
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-25-18-7-6-17(13-19(18)26-2)14-21(24)23-11-8-16(9-12-23)15-27-20-5-3-4-10-22-20/h3-7,10,13,16H,8-9,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSONGUKUAXGQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CSC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。